Pentofuranose
Overview
Description
Pentofuranose is a five-membered ring sugar that plays a crucial role in the structure of nucleic acids. It is a type of furanose, which is a cyclic form of a pentose sugar. This compound is found in the backbone of RNA and DNA, where it is linked to phosphate groups and nitrogenous bases, forming the nucleotides that make up these essential biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentofuranose can be synthesized through various methods, including chemical and enzymatic processes. One common approach involves the use of nucleoside phosphorylases, which catalyze the transfer of a pentofuranosyl moiety to purine or pyrimidine bases . Another method involves the one-pot enzymatic transformation of D-pentoses into nucleosides using recombinant enzymes such as ribokinase and phosphopentomutase .
Industrial Production Methods
In industrial settings, the production of this compound derivatives often involves multienzymatic systems that combine several steps in one pot. This approach improves efficiency and reduces the need for multiple purification steps . The use of anion exchange resins in phosphate form as carriers for the reactions catalyzed by nucleoside phosphorylases is another method employed in industrial production .
Chemical Reactions Analysis
Types of Reactions
Pentofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the sugar moiety in nucleosides and nucleotides.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions include various modified nucleosides and nucleotides, which have applications in medicinal chemistry and molecular biology .
Scientific Research Applications
Pentofuranose and its derivatives have numerous applications in scientific research. In chemistry, they are used as building blocks for the synthesis of nucleic acid analogs. In biology, this compound-containing compounds are essential for studying the structure and function of nucleic acids. In medicine, modified nucleosides and nucleotides are used in the development of antiviral and anticancer drugs . Additionally, this compound derivatives are employed in the synthesis of small interfering RNAs (siRNAs) for gene silencing applications .
Mechanism of Action
The mechanism of action of pentofuranose-containing compounds involves their incorporation into nucleic acids, where they participate in the formation of the sugar-phosphate backbone. This incorporation is facilitated by enzymes such as polymerases and ligases. The molecular targets of these compounds include DNA and RNA, where they can influence processes such as replication, transcription, and translation .
Comparison with Similar Compounds
Similar Compounds
Hexopyranose: A six-membered ring sugar found in many polysaccharides.
Ribofuranose: A five-membered ring sugar similar to pentofuranose but with a different configuration.
Deoxyribose: A pentose sugar found in DNA, lacking one oxygen atom compared to ribose.
Uniqueness of this compound
This compound is unique due to its presence in both RNA and DNA, where it forms the backbone of these nucleic acids. Its ability to undergo various chemical modifications makes it a versatile building block for synthetic biology and medicinal chemistry .
Properties
IUPAC Name |
5-(hydroxymethyl)oxolane-2,3,4-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50865141 | |
Record name | Pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50865141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.